Emtricitabine - 143491-54-7

Emtricitabine

Catalog Number: EVT-279698
CAS Number: 143491-54-7
Molecular Formula: C8H10FN3O3S
Molecular Weight: 247.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Emtricitabine is a synthetic nucleoside analog of cytidine. [] It is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) with activity against human immunodeficiency virus type 1 (HIV-1). [, ] Emtricitabine is often used in combination with other antiretroviral drugs, such as tenofovir disoproxil fumarate and efavirenz, for the treatment of HIV-1 infection. [, , ] It is also active against hepatitis B virus (HBV). []

Synthesis Analysis

A highly diastereoselective synthesis of racemic 3'-thia-2',3'-dideoxycytidine and 3'-thia-2',3'-5-fluorodideoxycytidine, the racemic precursors to emtricitabine, has been developed. [] Enantiomers of these compounds were separated using enzyme-mediated kinetic resolutions, leading to the identification of emtricitabine as the more potent (-)-enantiomer. []

Molecular Structure Analysis

Emtricitabine is chemically known as 5-fluoro-1-[(2R, 5S)-2-(hydroxymethyl)-1, 3-oxathiolan-5yl]cytosine. [] The structure of emtricitabine includes a cytosine base, a five-membered oxathiolane ring, and a fluorinated side chain. [, ]

Mechanism of Action

Emtricitabine acts as a competitive inhibitor of HIV-1 reverse transcriptase (RT). [, ] Its active metabolite, emtricitabine 5'-triphosphate, competes with the natural substrate deoxycytidine 5'-triphosphate for incorporation into viral DNA. [] Once incorporated, emtricitabine 5'-triphosphate terminates further DNA chain elongation, halting viral replication. []

Physical and Chemical Properties Analysis

The λmax of emtricitabine has been reported as 260nm. [] The linearity range for emtricitabine in various analytical methods has been observed between 4-48 mcg/ml and 20-100 µg/mL. [, ] Emtricitabine appears more sensitive to alkaline hydrolysis degradation conditions. []

Applications
  • HIV-1 Resistance Development: In vitro studies have used emtricitabine in combination with other antiretroviral drugs, such as tenofovir, to evaluate the development of HIV-1 resistance. [] These studies revealed the emergence of the M184I/V mutation in reverse transcriptase, which confers resistance to emtricitabine and lamivudine. []

  • Comparative Efficacy and Safety Studies: Emtricitabine has been compared with other NRTIs, like lamivudine and stavudine, in clinical trials to assess its efficacy and safety in combination with other antiretroviral agents. [, , ] Results indicate that emtricitabine may offer advantages in terms of virological efficacy, durability of response, and tolerability. []

  • Pharmacokinetic Studies: Various studies have investigated the pharmacokinetics of emtricitabine in plasma and breast milk, including its accumulation in breast milk and transfer to breastfeeding infants. [, ] Additionally, research has examined the impact of factors like obesity and feminizing hormone therapy on the pharmacokinetics of emtricitabine. [, ]

  • Drug-Drug Interaction Studies: Research has focused on understanding potential drug-drug interactions between emtricitabine and other medications, including antiretrovirals like lersivirine and abacavir/lamivudine. []

  • Antiviral Activity against SARS-CoV-2: Recent research has explored the potential antiviral activity of emtricitabine, in combination with tenofovir, against SARS-CoV-2 infection in a ferret model. [] Results suggest potential for diminished virus titers in nasal washes with emtricitabine-tenofovir treatment. []

Lamivudine

Compound Description: Lamivudine is a synthetic nucleoside analog of cytidine. Similar to Emtricitabine, it is phosphorylated by cellular enzymes to form lamivudine 5′-triphosphate. It inhibits the activity of the HIV-1 reverse transcriptase (RT) by competing with the natural substrate deoxycytidine 5′-triphosphate and by being incorporated into nascent viral DNA, which results in chain termination .

Relevance: Lamivudine is structurally very similar to Emtricitabine, both are cytidine analogs and nucleoside reverse transcriptase inhibitors (NRTIs). They share a similar mechanism of action, but Emtricitabine generally demonstrates greater virological efficacy, durability of response, and tolerability . Both compounds can select for the M184V/I resistance mutation, but Emtricitabine appears to delay this selection compared to Lamivudine .

Tenofovir Disoproxil Fumarate

Compound Description: Tenofovir Disoproxil Fumarate is an acyclic nucleoside phosphonate diester analog of adenosine monophosphate . It requires initial diester hydrolysis to be converted to Tenofovir and subsequent phosphorylation by cellular enzymes to form tenofovir diphosphate. Tenofovir diphosphate inhibits the activity of HIV-1 RT by competing with the natural substrate deoxyadenosine 5′-triphosphate and, after incorporation into DNA, by DNA chain termination .

Relevance: Tenofovir Disoproxil Fumarate is often used in combination with Emtricitabine as part of HIV treatment regimens. The two drugs exhibit synergistic activity, enhancing each other's antiviral effects . This combination is often preferred due to its efficacy, convenience of once-daily dosing, and good tolerability profile .

Efavirenz

Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds non-competitively to an active site of the reverse transcriptase molecule . Reverse transcriptase directs the polymerization of DNA from viral RNA, and NNRTIs like Efavirenz inhibit this polymerization by altering the position of critical amino acids within the catalytic site .

Abacavir

Compound Description: Abacavir is a guanosine analog that acts as an NRTI . Like Emtricitabine, it is phosphorylated intracellularly and then competes with the natural substrate deoxyguanosine triphosphate for incorporation into the viral DNA chain, causing termination .

Relevance: Abacavir, often used in combination with Lamivudine, offers another NRTI backbone option for HIV treatment . While Emtricitabine and Tenofovir Disoproxil Fumarate are often preferred due to their efficacy and tolerability, Abacavir-containing regimens can be considered for patients who cannot tolerate or have contraindications to Emtricitabine or Tenofovir Disoproxil Fumarate .

Rilpivirine

Compound Description: Rilpivirine is a second-generation NNRTI that binds non-competitively to HIV-1 RT, inhibiting its activity and blocking viral replication .

Relevance: Rilpivirine is considered an alternative to Efavirenz, and is often used in combination with Emtricitabine and Tenofovir Disoproxil Fumarate . It offers a similar level of efficacy with a potentially more favorable lipid profile and fewer neuropsychiatric side effects compared to Efavirenz .

Tenofovir Alafenamide

Compound Description: Tenofovir Alafenamide is a newer prodrug of Tenofovir that, similar to Tenofovir Disoproxil Fumarate, requires intracellular conversion to its active form, Tenofovir diphosphate, to inhibit HIV-1 RT .

Relevance: Tenofovir Alafenamide is considered an alternative to Tenofovir Disoproxil Fumarate and can be used in combination with Emtricitabine in HIV treatment regimens . It offers similar efficacy but with potentially less impact on bone mineral density and kidney function compared to Tenofovir Disoproxil Fumarate .

Elvitegravir

Compound Description: Elvitegravir is an integrase strand transfer inhibitor (INSTI) that blocks HIV-1 replication by preventing the integration of viral DNA into the host cell genome .

Relevance: Elvitegravir is often coformulated with Cobicistat, Emtricitabine, and Tenofovir Alafenamide in a single-tablet regimen for HIV treatment . This combination provides a convenient option for patients due to the once-daily dosing and generally favorable safety profile .

Cobicistat

Compound Description: Cobicistat is a pharmacokinetic enhancer that inhibits CYP3A4, the enzyme responsible for metabolizing many HIV medications, including Elvitegravir . By inhibiting CYP3A4, Cobicistat increases Elvitegravir's plasma concentration and allows for once-daily dosing .

Relevance: Cobicistat plays a crucial role in facilitating the use of Elvitegravir in a once-daily single-tablet regimen that also includes Emtricitabine and Tenofovir Alafenamide . Without Cobicistat, Elvitegravir would require more frequent dosing due to its rapid metabolism by CYP3A4 .

Atazanavir

Compound Description: Atazanavir is a protease inhibitor (PI) that blocks the activity of HIV protease, an enzyme essential for the maturation of new virus particles .

Relevance: Atazanavir, boosted by Ritonavir, can be used as a third agent in combination with NRTIs, including Emtricitabine and Tenofovir Disoproxil Fumarate . This combination provides potent antiviral activity and can be an alternative to regimens containing Efavirenz, particularly in patients who experience neuropsychiatric side effects with Efavirenz .

Ritonavir

Compound Description: Ritonavir is a PI that is primarily used as a pharmacokinetic enhancer for other PIs, including Atazanavir . It inhibits CYP3A4, increasing the plasma concentration and prolonging the half-life of the co-administered PI .

Relevance: Ritonavir is commonly used to boost the levels of Atazanavir when used in combination with Emtricitabine and Tenofovir Disoproxil Fumarate . This boosting effect allows for lower doses of Atazanavir, potentially reducing side effects while maintaining efficacy .

Darunavir

Compound Description: Darunavir is another PI that inhibits HIV protease, preventing the maturation of new virus particles . It is typically boosted with Ritonavir to enhance its pharmacokinetic properties.

Relevance: Darunavir boosted with Ritonavir is often used in combination with either Raltegravir or Tenofovir Disoproxil Fumarate/Emtricitabine in first-line treatment of HIV . This regimen offers potent antiviral activity and provides alternative options for patients who cannot tolerate or have contraindications to other drug classes, such as NNRTIs.

Raltegravir

Compound Description: Raltegravir is an INSTI that blocks HIV replication by inhibiting the integration of viral DNA into the host cell genome .

Relevance: Raltegravir is often used in combination with Darunavir/Ritonavir as a first-line treatment option for HIV infection, providing a potent NRTI-sparing regimen . This combination offers an alternative to regimens containing Emtricitabine and Tenofovir Disoproxil Fumarate, especially for patients experiencing NRTI-related toxicities.

Zidovudine

Compound Description: Zidovudine is a thymidine analog and NRTI that was one of the first drugs approved for treating HIV . It is phosphorylated intracellularly and then incorporated into the growing viral DNA chain, causing chain termination .

Properties

CAS Number

143491-54-7

Product Name

Emtricitabine

IUPAC Name

4-amino-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one

Molecular Formula

C8H10FN3O3S

Molecular Weight

247.25 g/mol

InChI

InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)

InChI Key

XQSPYNMVSIKCOC-UHFFFAOYSA-N

SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F

Solubility

About 1.12X10+6 mg/L in water at 25 °C
2.00e+00 g/L

Synonyms

1-(2-(hydroxymethyl)oxathiolan-5-yl)-5-fluorocytosine
2',3',5-FTC
2',3'-dideoxy-5-fluoro-3'-thiacytidine
2',3'-dideoxy-5-fluoro-3'-thiacytidine, (2S-cis)-isomer
5-fluoro-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)cytosine
524W91
BW 524W91
BW-524W91
BW524W91
Racivi

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F

Isomeric SMILES

C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.